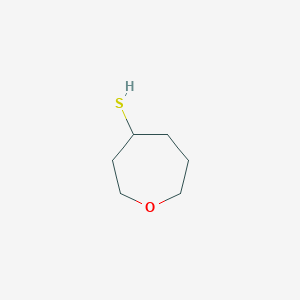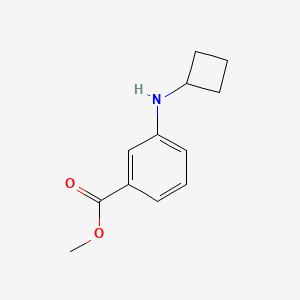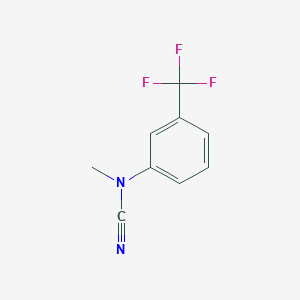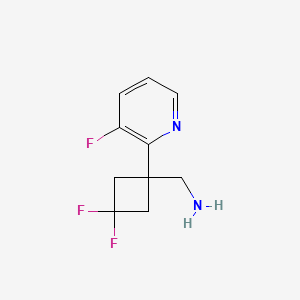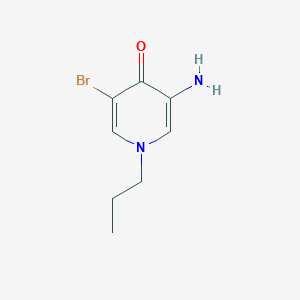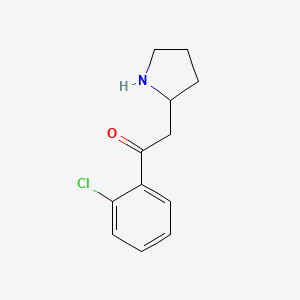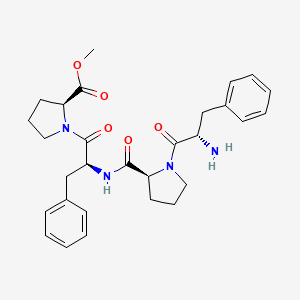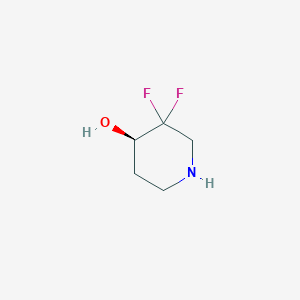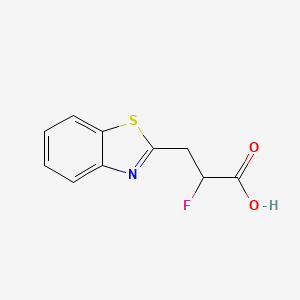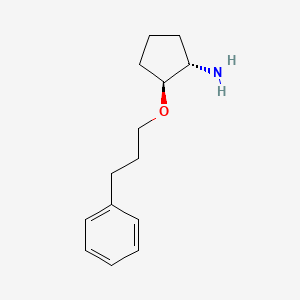
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a phenylpropoxy group and an amine group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3-phenylpropanol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 3-phenylpropanol in the presence of an acid catalyst to form an intermediate.
Amine Introduction: The intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylpropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: As a probe to study biological pathways and mechanisms.
Industrial Applications: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action for (1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The phenylpropoxy group could play a role in binding interactions, while the amine group might participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-Phenylpropoxy)cyclopentan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(3-Phenylpropoxy)cyclopentan-1-amine: Without the chiral centers, it might have different reactivity and applications.
Cyclopentylamine derivatives: Compounds with similar cyclopentane and amine structures but different substituents.
Uniqueness
(1S,2S)-2-(3-Phenylpropoxy)cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both phenylpropoxy and amine functional groups. This combination can result in unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1S,2S)-2-(3-phenylpropoxy)cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO/c15-13-9-4-10-14(13)16-11-5-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11,15H2/t13-,14-/m0/s1 |
InChI Key |
SBBVVOWXUQQXIB-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)OCCCC2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C(C1)OCCCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


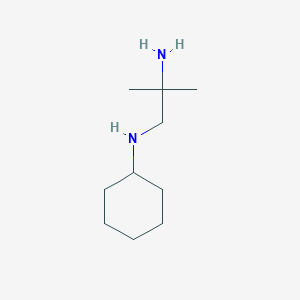
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
